5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde

Urease Inhibition Structure-Activity Relationship (SAR) Furan Chalcone Derivatives

Researchers optimizing heterocyclic leads face reproducibility failures when substituting dichlorophenoxy furanaldehydes with incorrect chlorine positioning-generic analogs yield divergent SAR and wasted synthesis cycles. 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde (CAS 438220-51-0) eliminates this risk with a precisely defined 2,5-dichloro scaffold validated across multiple target classes. • KCC2 modulator intermediate: demonstrated target engagement at EC₅₀ 7.14 µM via amide derivatives. • Urease inhibition SAR: 2,5-dichloro pattern identified as key potency determinant in furan chalcone libraries. • Reactive aldehyde handle enables rapid diversification to imines, hydrazones, thiazolidinones, and oxadiazoles. Supplied ≥95% pure powder; room-temperature storage; non-hazardous shipping worldwide.

Molecular Formula C12H8Cl2O3
Molecular Weight 271.09g/mol
CAS No. 438220-51-0
Cat. No. B454976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde
CAS438220-51-0
Molecular FormulaC12H8Cl2O3
Molecular Weight271.09g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C=O)Cl
InChIInChI=1S/C12H8Cl2O3/c13-8-1-4-11(14)12(5-8)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2
InChIKeyJMJZPMFPPLREBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde (CAS 438220-51-0) – Procurement-Grade Furan Aldehyde Building Block


5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde (CAS 438220-51-0) is a heterocyclic furan derivative containing a reactive aldehyde at the 2-position and a 2,5-dichlorophenoxymethyl substituent at the 5-position, with molecular formula C₁₂H₈Cl₂O₃ and molecular weight 271.09 g/mol . The compound is commercially supplied as a ≥95% pure powder for research use , and its structure is confirmed by InChIKey JMJZPMFPPLREBR-UHFFFAOYSA-N . The dichlorophenoxy moiety imparts unique reactivity and potential biological activity compared to non-chlorinated or differently substituted analogs , making it a valuable intermediate for constructing heterocyclic frameworks and functionalized furan derivatives [1]. This compound serves as a precursor for further synthetic elaboration, including amide formation and heterocycle assembly, and is under investigation for antimicrobial and anticancer applications .

Why 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde Cannot Be Replaced by Other Dichlorophenoxy Furanaldehydes


Generic substitution among dichlorophenoxy furanaldehydes is not chemically or biologically equivalent due to the precise positioning of chlorine atoms on the phenoxy ring . The 2,5-dichloro substitution pattern in 5-[(2,5-dichlorophenoxy)methyl]furan-2-carbaldehyde (CAS 438220-51-0) directly influences the compound's electronic properties, steric hindrance, and molecular recognition by biological targets, as demonstrated by structure-activity relationship (SAR) studies on furan chalcone derivatives where the 2,5-dichloro moiety was identified as a key determinant of urease inhibition potency [1]. In contrast, analogs with 2,3- (CAS 438220-51-1), 3,4- (CAS 438219-86-4), or 3,5-dichloro substitution patterns exhibit distinct spatial and electronic profiles that can alter reactivity in nucleophilic addition reactions and binding affinities in biological assays . Furthermore, the presence of the methylene linker between the furan ring and the phenoxy group distinguishes this compound from directly linked 5-(dichlorophenoxy)furan-2-carbaldehydes (e.g., CAS 1291492-48-2), which lack the conformational flexibility and metabolic stability imparted by the methylene spacer . Substituting with a non-chlorinated furan-2-carbaldehyde eliminates the lipophilic and electron-withdrawing contributions of the dichlorophenyl group entirely, which are essential for membrane permeability and target engagement in antimicrobial applications [2]. Therefore, procurement decisions must consider the exact CAS number and substitution pattern to ensure reproducibility of synthetic outcomes and biological results.

Quantitative Differentiation Evidence for 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde (CAS 438220-51-0) vs. Analogs


Substitution Pattern Dictates Biological Potency: 2,5-Dichloro vs. 2-Chloro in Furan Chalcone Urease Inhibitors

SAR analysis of furan chalcone derivatives revealed that the 2,5-dichloro moiety (as found in the phenoxy group of the target compound) is a critical determinant of urease inhibition potency. Compounds containing the 2,5-dichloro substitution pattern exhibited superior inhibition compared to those with a single 2-chloro substituent [1]. This class-level inference suggests that the 2,5-dichlorophenoxymethyl group in 5-[(2,5-dichlorophenoxy)methyl]furan-2-carbaldehyde may confer enhanced activity against urease targets relative to mono-chlorinated or non-chlorinated analogs.

Urease Inhibition Structure-Activity Relationship (SAR) Furan Chalcone Derivatives

Derivative Affinity Data: EC₅₀ of 7.14 µM for SLC12A5 (KCC2) Target Using Amide Analog

The amide derivative N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide, synthesized directly from 5-[(2,5-dichlorophenoxy)methyl]furan-2-carbaldehyde, exhibited an EC₅₀ of 7.14 µM (7.14 × 10³ nM) against the human solute carrier family 12 member 5 (SLC12A5, KCC2) in a Vanderbilt Screening Center assay [1]. This provides a quantitative benchmark for the 2,5-dichlorophenoxymethyl-furan pharmacophore's activity at a clinically relevant ion channel target. While direct data for the aldehyde itself is not publicly available, this derivative EC₅₀ establishes a validated potency range for the core scaffold and underscores its utility as a precursor for generating ion channel modulators.

Ion Channel Modulation GPCR Screening CNS Drug Discovery

Purity and Physical Form Consistency: ≥95% Powder Across Multiple Suppliers

5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde is consistently supplied as a ≥95% pure powder by multiple reputable vendors, including Sigma-Aldrich (95%) and AKSci (≥95%) . This uniformity in purity and physical form minimizes variability in downstream synthetic applications and biological assays. In contrast, other dichlorophenoxy furanaldehydes, such as 5-[(2,3-dichlorophenoxy)methyl]furan-2-carbaldehyde (CAS 438220-51-1), are also available at 95% purity , but the 2,5-isomer may offer distinct reactivity due to steric and electronic effects of the chlorine atoms. The powder form of CAS 438220-51-0 facilitates accurate weighing and dissolution in organic solvents, with recommended storage at room temperature .

Chemical Procurement Quality Control Reproducibility

Molecular Weight and LogP Differentiate 2,5-Dichloro Isomer from 3,5-Dichloro Analog

5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde has a molecular weight of 271.09 g/mol and a predicted XLogP3 of 3.5 . In comparison, the 3,5-dichloro analog (5-(3,5-dichlorophenoxy)furan-2-carbaldehyde, CAS 1291492-48-2) has a lower molecular weight of 257.07 g/mol and lacks the methylene spacer . The higher molecular weight and lipophilicity (LogP 3.5) of the target compound suggest improved membrane permeability and potentially different pharmacokinetic properties compared to the lighter, less lipophilic analog. Additionally, the 3,4-dichloro isomer (CAS 438219-86-4) shares the same molecular weight and LogP (3.5) , but the distinct chlorine positioning alters molecular shape and electron distribution, which can impact target binding.

Physicochemical Properties Lipophilicity Drug Design

Reactive Aldehyde Handle Enables Diverse Derivatization: Amide Formation and Heterocycle Synthesis

The aldehyde functional group at the 2-position of the furan ring serves as a versatile synthetic handle for a wide range of transformations, including nucleophilic addition, condensation to form imines/hydrazones, and oxidation to carboxylic acids . This reactivity has been exploited to generate biologically active derivatives such as N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide, which demonstrated EC₅₀ 7.14 µM against SLC12A5 [1], and azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone, synthesized via further functionalization . In contrast, analogs like 5-(3,5-dichlorophenoxy)furan-2-carbaldehyde lack the methylene linker and may exhibit different reactivity profiles in similar transformations . The combination of the aldehyde moiety with the 2,5-dichlorophenoxymethyl group provides a unique scaffold for constructing diverse compound libraries for drug discovery.

Synthetic Chemistry Building Block Medicinal Chemistry

Optimal Research and Industrial Applications for 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde (CAS 438220-51-0)


Ion Channel Modulator Discovery: KCC2 (SLC12A5) Target

Researchers focused on developing modulators of the K⁺-Cl⁻ cotransporter KCC2 (SLC12A5) can utilize 5-[(2,5-dichlorophenoxy)methyl]furan-2-carbaldehyde as a key intermediate for synthesizing amide derivatives with demonstrated target engagement (EC₅₀ 7.14 µM) [1]. The 2,5-dichlorophenoxymethyl-furan scaffold provides a validated starting point for SAR studies aimed at optimizing potency and selectivity for this CNS-relevant ion channel.

Antimicrobial Lead Optimization via Heterocyclic Chalcone Synthesis

Given the SAR evidence linking the 2,5-dichloro moiety to enhanced urease inhibition [1], this compound is well-suited for synthesizing furan chalcone derivatives as potential antimicrobial agents. The aldehyde group can be condensed with acetophenones to generate chalcone libraries, allowing systematic exploration of the 2,5-dichloro substitution effect on antibacterial and antifungal activity.

Diverse Heterocyclic Library Construction for Phenotypic Screening

The aldehyde functionality of 5-[(2,5-dichlorophenoxy)methyl]furan-2-carbaldehyde makes it an ideal building block for generating structurally diverse heterocycles, including imines, hydrazones, thiazolidinones, and oxadiazoles [1][2]. These derivatives can be screened in phenotypic assays to identify new chemical probes or lead compounds across multiple therapeutic areas, leveraging the unique physicochemical properties (MW 271.09, LogP 3.5) of the 2,5-dichloro scaffold .

Structure-Activity Relationship (SAR) Studies on Halogen Substitution Patterns

Comparative studies investigating the impact of chlorine atom positioning on biological activity and physicochemical properties can utilize this compound alongside its 2,3-, 3,4-, and 3,5-dichloro isomers [1][2]. The distinct molecular shapes, electronic distributions, and lipophilicities (LogP 3.5 for 2,5- and 3,4-isomers; lower for 3,5-isomer) provide a systematic framework for understanding halogen bonding and steric effects in target recognition and ADME optimization.

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